molecular formula C9H18N2O B15156752 3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine

3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine

Cat. No.: B15156752
M. Wt: 170.25 g/mol
InChI Key: QORIMRSQLRAMSF-UHFFFAOYSA-N
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Description

3-Methyl-2-oxa-8-azaspiro[45]decan-4-amine is a chemical compound with the molecular formula C9H18N2O It is known for its unique spirocyclic structure, which includes an oxazolidine ring fused to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine typically involves the following steps:

    Formation of the Oxazolidine Ring: The initial step involves the formation of the oxazolidine ring. This can be achieved by reacting an appropriate amine with an aldehyde or ketone in the presence of an acid catalyst.

    Spirocyclization: The next step is the spirocyclization reaction, where the oxazolidine intermediate is reacted with a suitable piperidine derivative. This step often requires the use of a strong base, such as sodium hydride (NaH), and a polar aprotic solvent like dimethylformamide (DMF).

    Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Oxazolidinone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted spirocyclic compounds

Scientific Research Applications

(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine and its derivatives have applications as pharmaceuticals in cancer treatment and as muscarinic agonists .

Pharmaceutical applications

  • SHP2 Inhibitors Derivatives of 3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine are used as SHP2 inhibitors for cancer therapy . These compounds, particularly 6-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4(3h)-one derivatives, function by inhibiting the SHP2 protein, which is relevant in cancer treatment .
  • Muscarinic Agonists 1-oxa-8-azaspiro[4.5]decanes have been studied for their potential as M1 muscarinic agonists to treat Alzheimer's disease . Several compounds, including 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, display preferential affinity for M1 receptors over M2 receptors. They also exhibit antiamnesic activity, which is separated from hypothermia-inducing activity, an index of cholinergic side effects .

Known synonyms

  • (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride
  • 2-Oxa-8-azaspiro[4.5]decan-4-amine, 3-methyl-, hydrochloride (1:2), (3S,4S)-
  • (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;dihydrochloride
  • (3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride

Computed identifiers

  • IUPAC Name: (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;dihydrochloride
  • InChI: InChI=1S/C9H18N2O.2ClH/c1-7-8(10)9(6-12-7)2-4-11-5-3-9;;/h7-8,11H,2-6,10H2,1H3;2*1H/t7-,8+;;/m0../s1
  • InChIKey: DNEMBMRUCXTRGW-OXOJUWDDSA-N
  • SMILES: C[C@H]1C@HN.Cl.Cl
  • Molecular Formula: C9H20Cl2N2O
  • Molecular Weight: 243.17 g/mol

Mechanism of Action

The mechanism of action of 3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-8-azaspiro[4.5]decan-4-amine: Similar structure but lacks the methyl group at the 3-position.

    3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride: A salt form of the compound with enhanced solubility.

Uniqueness

This compound is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The presence of the oxazolidine ring fused to the piperidine ring enhances its stability and reactivity, making it a valuable compound in various research applications.

Biological Activity

3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine is a synthetic compound with potential therapeutic applications, particularly in oncology. Its unique structural features contribute to its biological activity, primarily as an allosteric inhibitor of the SHP2 protein, which plays a significant role in various signaling pathways associated with cancer progression.

  • Molecular Formula : C9H18N2O
  • Molecular Weight : 170.25 g/mol
  • CAS Number : 1801767-25-8

This compound acts as an allosteric inhibitor of SHP2, a protein tyrosine phosphatase implicated in several signaling pathways that promote tumor growth and metastasis. By binding to SHP2, this compound alters its conformation and inhibits its enzymatic activity, thereby impeding downstream signaling that may lead to cancer cell proliferation.

Inhibition Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory effects on SHP2 activity. The following table summarizes the IC50 values obtained from various assays:

CompoundTargetIC50 (µM)Reference
This compoundSHP20.00155 - 0.181
Control InhibitorSHP20.002 - 0.15

The variability in IC50 values reflects the influence of experimental conditions and the presence of other compounds in the assays.

Case Studies

  • Combination Therapy with PD-1 Inhibitors :
    A study highlighted the use of this compound in combination with PD-1 inhibitors to enhance anti-tumor activity. This combination was shown to improve therapeutic outcomes in preclinical models by effectively reducing tumor size and increasing survival rates compared to monotherapy with PD-1 inhibitors alone .
  • Molecular Dynamics Simulations :
    Molecular dynamics simulations have provided insights into the binding interactions between this compound and SHP2, revealing critical residues involved in stabilizing the inhibitor-enzyme complex. These studies indicate that specific hydrogen bonds and electrostatic interactions significantly contribute to the compound's inhibitory potency .

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine

InChI

InChI=1S/C9H18N2O/c1-7-8(10)9(6-12-7)2-4-11-5-3-9/h7-8,11H,2-6,10H2,1H3

InChI Key

QORIMRSQLRAMSF-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2(CCNCC2)CO1)N

Origin of Product

United States

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